![molecular formula C12H11N3O5S B1609284 Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- CAS No. 6470-52-6](/img/structure/B1609284.png)
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is an organic compound with the molecular formula C18H16N4O7S2. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is characterized by the presence of both amino and nitro functional groups attached to a benzenesulfonic acid moiety, making it a versatile intermediate in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 4-nitroaniline, which is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like chlorosulfonic acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acids, nitroanilines, and amino derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- involves its interaction with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- 2-Amino-5-methyl-benzenesulfonic acid
- 4-Amino-benzenesulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for drug development .
Propriétés
Numéro CAS |
6470-52-6 |
|---|---|
Formule moléculaire |
C12H11N3O5S |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-amino-5-(4-nitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O5S/c13-11-6-3-9(7-12(11)21(18,19)20)14-8-1-4-10(5-2-8)15(16)17/h1-7,14H,13H2,(H,18,19,20) |
Clé InChI |
CMMPSUASJUXJCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
| 6470-52-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


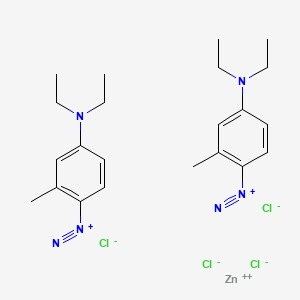
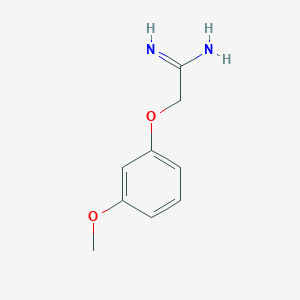

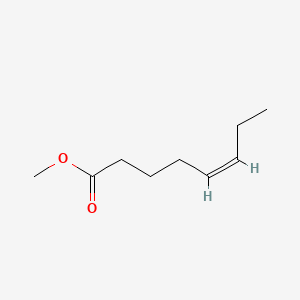

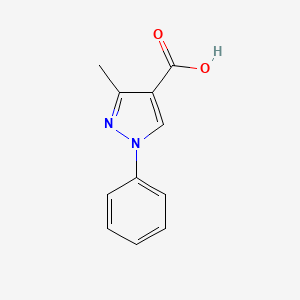
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
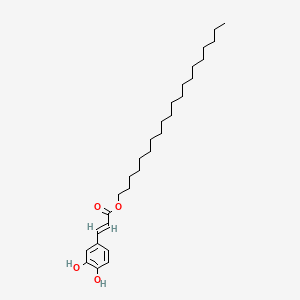
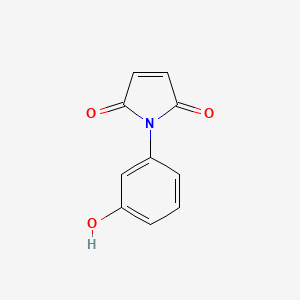
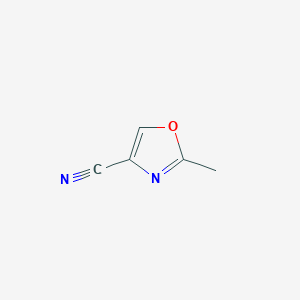


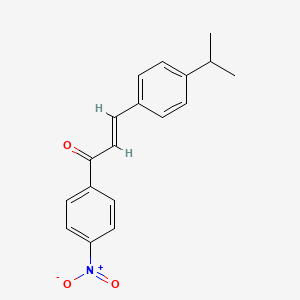
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
